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Compound of Interest

Compound Name: Ethyl piperidine-3-carboxylate

Cat. No.: B147429

For Immediate Release

This technical guide provides an in-depth analysis of the *H and 3C Nuclear Magnetic
Resonance (NMR) spectral data for Ethyl piperidine-3-carboxylate. Designed for
researchers, scientists, and professionals in drug development, this document offers a
comprehensive resource, including detailed experimental protocols and a clear presentation of
spectral data to facilitate structural elucidation and characterization.

'H and **C NMR Spectral Data Analysis

The structural integrity of Ethyl piperidine-3-carboxylate can be thoroughly examined through
the lens of NMR spectroscopy. The following tables summarize the key quantitative data
obtained from *H and 3C NMR analyses, providing a clear and concise reference for chemical
shift assignments, signal multiplicities, and coupling constants.

Table 1: *"H NMR Spectral Data of Ethyl piperidine-3-
carboxylate
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
4.07 Quartet (q) 6.9 2H -OCH2CHs
Broad Doublet Piperidine Ring
3.02 12.3 1H
(broad d) H
] Piperidine Ring
2.87-2.70 Multiplet (m) - 2H H
Broad Triplet Piperidine Ring
2.58 11.2 1H
(broad t) H
Broad Multiplet Piperidine Ring
244 -2.34 - 1H
(broad m) H
Broad Multiplet Piperidine Ring
1.98-1.88 - 1H
(broad m) H
] Piperidine Ring
1.70-1.56 Multiplet (m) - 2H H
) Piperidine Ring
1.48-1.35 Multiplet (m) - 1H H
1.19 Triplet (t) 7.1 3H -OCH2CHs

Note: Data sourced from a 400 MHz spectrum in CDCls.[1]

Table 2: **C NMR Spectral Data of Ethyl piperidine-3-
carboxylate
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Chemical Shift (8) ppm Assighment
174.26 C=0

60.59 -OCH2CHs

47.37 Piperidine Ring C
45.57 Piperidine Ring C
41.52 Piperidine Ring C
26.85 Piperidine Ring C
24.67 Piperidine Ring C
13.96 -OCH2CHs

Note: Data sourced from a 101 MHz spectrum in CDCls.[1]

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural analysis. The
following section outlines a standard experimental protocol for obtaining the *H and 3C NMR
spectra of Ethyl piperidine-3-carboxylate.

NMR Spectroscopy

A solution of Ethyl piperidine-3-carboxylate was prepared by dissolving the sample in
deuterated chloroform (CDCIs). The spectra were recorded on a 400 MHz NMR spectrometer
for tH NMR and a 101 MHz spectrometer for 33C NMR.[1] Chemical shifts are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data was
processed using standard Fourier transform techniques.

The workflow for a typical NMR experiment is outlined in the diagram below.
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Sample Preparation

Ethyl piperidine-3-carboxylate CDCI3
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Figure 1: A generalized workflow for an NMR experiment.
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Structural and Spectral Correlations

The chemical structure of Ethyl piperidine-3-carboxylate directly influences its NMR spectra.
The electron-withdrawing nature of the ester group and the nitrogen atom within the piperidine
ring results in characteristic chemical shifts for adjacent protons and carbons. The diagram
below illustrates the logical relationship between the molecular structure and the observed
NMR signals.
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Figure 2: Correlation between the molecular structure and its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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